

Application Notes and Protocols for the Synthesis of IHVR-19029

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IHVR-19029

Cat. No.: B608066

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Introduction

IHVR-19029, a lead N-alkylated derivative of 1-deoxynojirimycin (DNJ), has demonstrated significant potential as a broad-spectrum antiviral agent. It functions as a host-targeting antiviral by inhibiting the host's endoplasmic reticulum (ER) α -glucosidases I and II.[1][2] This inhibition disrupts the proper folding of viral envelope glycoproteins, a critical step for the assembly and maturation of many enveloped viruses, including hemorrhagic fever viruses like Ebola, Marburg, and Dengue viruses.[3][4] Preclinical studies have shown its efficacy in vitro and partial protection in in vivo models of lethal viral infections.[3] However, its development has been challenged by low oral bioavailability and gastrointestinal side effects, leading to the development of prodrug strategies.[1]

These application notes provide a comprehensive overview of the synthesis of **IHVR-19029** for research applications, along with protocols for its in vitro and in vivo evaluation.

Data Presentation

In Vitro Antiviral Activity of IHVR-19029

Virus	Cell Line	EC50 (μM)	Assay Method
Ebola Virus (EBOV)	HeLa	16.9	Immunofluorescent-based quantitative assay
Dengue Virus (DENV)	HEK293	Potent Inhibition	Not specified
Yellow Fever Virus (YFV)	HEK293	Less potent than DENV	Not specified
Zika Virus (ZIKV)	HEK293	Less potent than DENV	Not specified

Table compiled from information in[3].

In Vivo Efficacy of IHVR-19029

Virus Model	Animal Model	Dosing	Outcome
Ebola Virus (EBOV)	Mouse	Sub-optimal doses in combination with T-705	Significantly increased survival rate
Marburg Virus (MARV)	Mouse	Not specified	Partial protection

Table compiled from information in[2][3].

Pharmacokinetic Profile of IHVR-19029 in Mice

Administration Route	Dose	Key Findings
Intraperitoneal (IP)	75 mg/kg (single dose)	Drug distribution observed in heart, kidney, liver, lung, and spleen.
Intraperitoneal (IP)	50-100 mg/kg (TID for 5 days)	Well-tolerated.
Intraperitoneal (IP)	≥ 150 mg/kg (TID for 5 days)	Observable signs of toxicity.

Table compiled from information in[3].

Experimental Protocols

Synthesis of IHVR-19029 (N-(9-methoxynonyl)-1-deoxynojirimycin)

The synthesis of **IHVR-19029** is a two-stage process involving the preparation of the key aldehyde intermediate, 9-methoxynonanal, followed by its coupling to 1-deoxynojirimycin (DNJ) via reductive amination.

Stage 1: Synthesis of 9-methoxynonanal

This stage involves the conversion of a commercially available starting material, such as 9-bromononan-1-ol, to the desired aldehyde.

Step 1.1: Protection of the hydroxyl group and introduction of the methoxy group. This step can be achieved by reacting 9-bromononan-1-ol with a suitable protecting group for the alcohol, followed by nucleophilic substitution with sodium methoxide to replace the bromine with a methoxy group. Deprotection of the alcohol will yield 9-methoxynonanal-1-ol.

- Materials: 9-bromononan-1-ol, protecting agent (e.g., tert-butyldimethylsilyl chloride), sodium methoxide, methanol, and appropriate solvents.
- Procedure:
 - Protect the hydroxyl group of 9-bromononan-1-ol.
 - React the protected 9-bromononanol with sodium methoxide in methanol to yield the protected 9-methoxynonanol.
 - Remove the protecting group to obtain 9-methoxynonanal-1-ol.
 - Purify the product by column chromatography.

Step 1.2: Oxidation of 9-methoxynonanal-1-ol to 9-methoxynonanal. A mild oxidation is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.

- Materials: 9-methoxynonan-1-ol, oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane), dichloromethane (DCM).
- Procedure:
 - Dissolve 9-methoxynonan-1-ol in anhydrous DCM.
 - Add the oxidizing agent portion-wise at room temperature.
 - Stir the reaction mixture until the starting material is consumed (monitor by TLC).
 - Work up the reaction mixture and purify the resulting 9-methoxynonanal by column chromatography.

Stage 2: Reductive Amination of 1-Deoxynojirimycin (DNJ) with 9-methoxynonanal

- Materials: 1-Deoxynojirimycin (DNJ), 9-methoxynonanal, sodium triacetoxyborohydride or sodium cyanoborohydride, methanol or another suitable solvent.
- Procedure:
 - Dissolve 1-deoxynojirimycin and 9-methoxynonanal in methanol.
 - Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the stirred solution.
 - Stir the reaction at room temperature for several hours to overnight, monitoring the reaction progress by TLC or LC-MS.
 - Upon completion, quench the reaction and purify the crude product by column chromatography to yield **IHVR-19029**. The purity should be confirmed by NMR and mass spectrometry. A purity of >95% is expected.[3]

In Vitro Antiviral Assay

This protocol describes a general method for evaluating the antiviral activity of **IHVR-19029** against a target virus in a cell-based assay.

- Materials:
 - Host cell line susceptible to the virus of interest (e.g., HeLa, HEK293, Huh7.5).[3]
 - Complete cell culture medium (e.g., DMEM with 10% FBS).[3]
 - Virus stock of known titer.
 - **IHVR-19029** stock solution.
 - Assay for quantifying viral replication (e.g., plaque assay, qPCR for viral RNA, immunofluorescence for viral proteins).
- Procedure:
 - Seed host cells in 96-well plates and incubate until they form a confluent monolayer.
 - Prepare serial dilutions of **IHVR-19029** in cell culture medium.
 - Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).
 - After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of **IHVR-19029**.
 - Incubate the plates for a period suitable for viral replication (e.g., 48-72 hours).
 - Quantify viral replication using the chosen assay method.
 - Determine the 50% effective concentration (EC50) by plotting the inhibition of viral replication against the drug concentration.

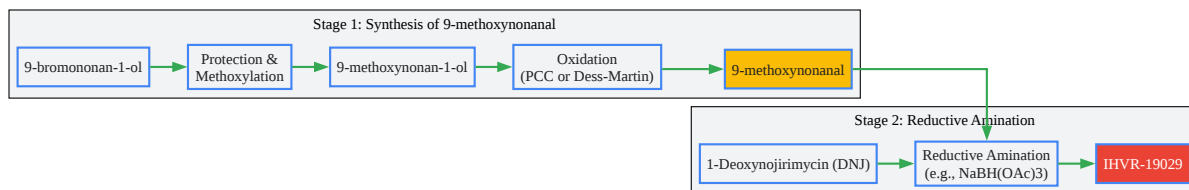
In Vivo Efficacy Study in a Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of **IHVR-19029** in a lethal virus infection mouse model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[3]

- Materials:

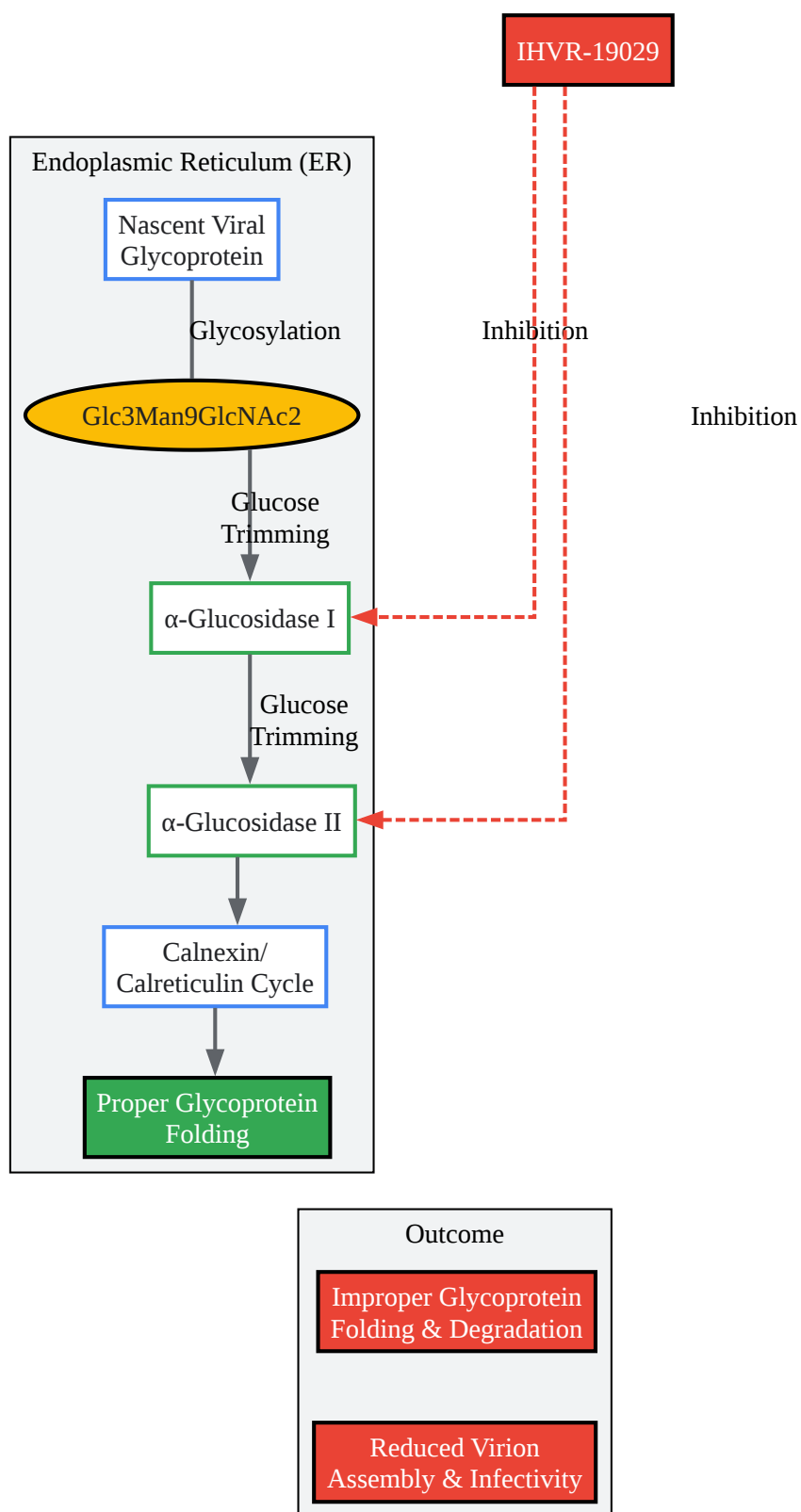
- Suitable mouse strain (e.g., BALB/c).[3]
- Lethal dose of the target virus.
- **IHVR-19029** formulated for in vivo administration (e.g., in PBS for intraperitoneal injection).[3]
- Vehicle control (e.g., PBS).
- Procedure:
 - Acclimatize mice to the facility for at least one week.
 - Randomly assign mice to treatment and control groups.
 - Challenge the mice with a lethal dose of the virus.
 - Administer **IHVR-19029** at the desired dose and schedule (e.g., intraperitoneal injection twice daily).[3] The control group receives the vehicle.
 - Monitor the mice daily for clinical signs of illness and mortality for a specified period (e.g., 14-21 days).
 - Record survival data and analyze using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Visualizations



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Caption: Synthetic workflow for **IHVR-19029**.



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Caption: Mechanism of action of **IHVR-19029**.

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- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of IHVR-19029]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608066#synthesis-of-ihvr-19029-for-research-purposes]

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